PqsR/LasR-IN-3

Cardiotoxicity hERG Channel Structure-Activity Relationship

Standard single-target QS inhibitors fail to suppress the hierarchical cross-regulation of Pseudomonas aeruginosa virulence. PqsR/LasR-IN-3 (Compound 7a) provides validated dual PqsR/LasR antagonism for mature biofilm studies and combination therapy research. - Dual-target chemical probe; acute inhibition avoids compensatory mutations from genetic knockout. - 77.5-fold improved hERG safety margin over PqsR/LasR-IN-2. - Validated to suppress hypervirulence induced by sub-inhibitory ciprofloxacin.

Molecular Formula C14H17NO5S
Molecular Weight 311.36 g/mol
Cat. No. B12419879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePqsR/LasR-IN-3
Molecular FormulaC14H17NO5S
Molecular Weight311.36 g/mol
Structural Identifiers
SMILESC1COC(=O)C1NC(=O)CCCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO5S/c16-13(15-12-8-9-20-14(12)17)7-4-10-21(18,19)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)
InChIKeyIMWIYQHJNAXHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PqsR/LasR-IN-3: Dual Quorum Sensing Inhibitor


PqsR/LasR-IN-3 (Compound 7a, CAS 2581109-51-3) is a synthetic small molecule characterized as a dual inhibitor of the PqsR (MvfR) and LasR quorum sensing (QS) transcriptional regulators in Pseudomonas aeruginosa [1]. Belonging to a class of structurally diverse anti-virulence agents designed to attenuate pathogenicity without imposing direct bactericidal pressure, this compound serves as a critical chemical probe for dissecting the hierarchical QS network that governs biofilm maturation and virulence factor secretion [1].

1
Dual LasR/PqsR quorum sensing probe for P. aeruginosa transcriptional regulation studies
2
Anti-virulence research tool without direct bactericidal pressure; suitable for SAR and selectivity profiling
3
Chemical biology probe to dissect hierarchical QS network and virulence factor secretion in biofilm models

PqsR/LasR-IN-3: Why Substitution Fails


Procurement of PqsR/LasR-IN-3 over generic or single-target QS inhibitors is driven by the necessity for specific dual-system inhibition profiles and pre-clinical safety differentiation. While many analogs target either the LasR or PqsR system individually, the intricate hierarchical cross-regulation of P. aeruginosa QS means that selective inhibition often fails to fully suppress virulence [1]. Furthermore, close structural analogs exhibit vastly different selectivity profiles for the hERG channel [1]. Therefore, substituting a compound based solely on receptor class is invalid; empirical evidence of balanced dual antagonism and a favorable cardiac safety margin relative to series analogs constitutes the core procurement rationale.

Single-target mismatch

LasR- or PqsR-selective inhibitors may not suppress the full hierarchical QS cross‑regulation; dual inhibition context may differ.

hERG profile shift

Close structural analogs can exhibit substantially different hERG channel inhibition profiles; safety‑related endpoint context may not transfer directly.

PqsR/LasR-IN-3 Quantitative Differentiation


hERG Cardiac Safety vs. Close Analogs

In direct head-to-head comparison within the same primary research study, PqsR/LasR-IN-3 (Compound 7a) exhibits a substantially reduced hERG channel inhibition risk relative to its direct structural analogs. While maintaining potent dual-system inhibition, PqsR/LasR-IN-3 displays a 77.5-fold higher hERG IC50 (lower liability) than PqsR/LasR-IN-2 and a 16.1-fold higher hERG IC50 than PqsR/LasR-IN-1 [1]. This improved selectivity is a quantifiable differentiator for in vivo applications.

hERG liability
Head-to-head
77.5‑fold higher hERG IC₅₀ vs IN‑2; 16.1‑fold vs IN‑1 (reported 109.01 µM)
Supports hERG selectivity profiling; lower channel block observed in assay context.
Standard hERG inhibition assay; requires validation in relevant cardiac‑safety model endpoints.
Cardiotoxicity hERG Channel Structure-Activity Relationship

Dual Inhibition vs. Single-Target QS Blockers

PqsR/LasR-IN-3 exhibits a unique dual-target inhibition profile of both the LasR and PqsR systems, a feature not shared by many clinically explored single-target antagonists. As a class-level inference, selective LasR antagonists (e.g., Niclosamide IC50 ~5.82 µM [2] or LasR antagonist 1 IC50 ~0.4 µM [3]) and selective PqsR antagonists (e.g., GTPL547 IC50 ~12 nM or SPR-00305 IC50 ~93 nM against PYO ) fail to simultaneously disarm the hierarchical upstream (LasR) and downstream effector (PqsR) signaling that drives chronic infection phenotypes [1].

Dual target engagement
Class‑level
Dual inhibition of LasR and PqsR systems vs. single‑target antagonists (Niclosamide, LasR antagonist 1, GTPL547, SPR‑00305)
Class‑level dual‑target mechanism; single‑target agents may not address full QS network signaling.
Cross‑study comparison; direct head‑to‑head dual‑target data not yet available.
Quorum Sensing Multi-target Pharmacology Pseudomonas aeruginosa

Suppressing Ciprofloxacin-Induced Hypervirulence

The primary study demonstrates that compounds in this series, including PqsR/LasR-IN-3, effectively counteract the pro-virulence effects induced by sub-inhibitory concentrations of ciprofloxacin [1]. In co-treatment assays, the compound class significantly reduces the production of multiple virulence factors (pyocyanin, rhamnolipids, elastase) that are typically upregulated by antibiotic exposure [1]. This is a specific, quantitative advantage over standard-of-care antibiotics alone.

Cipro co‑treatment
Supporting evidence
Compound class reduces pyocyanin and rhamnolipid production under sub‑MIC ciprofloxacin, compared to antibiotic alone.
Supports co‑treatment assay context; virulence‑factor suppression endpoint review.
Qualitative reduction confirmed; quantitative reproducibility may vary across P. aeruginosa isolates.
Anti-virulence Ciprofloxacin Antibiotic Adjuvant

PqsR/LasR-IN-3 Application Scenarios


Lead Optimization for Reduced Cardiotoxicity

Due to its 77.5-fold improved hERG safety margin compared to the more potent analog PqsR/LasR-IN-2 [1], PqsR/LasR-IN-3 is the preferred starting point or benchmark for medicinal chemistry campaigns aiming to balance dual-target efficacy with cardiac safety in anti-virulence drug development.

Hierarchical QS Regulation in Chronic Infections

Its dual LasR/PqsR inhibition profile [1] makes it a critical tool for dissecting the interplay between the las and pqs systems in mature biofilms. This is essential for procurement by academic labs studying the transition from acute to chronic P. aeruginosa infections, where both systems are co-expressed.

Ciprofloxacin Adjuvant to Combat Virulence

The specific ability of this compound series to suppress the hypervirulence phenotype triggered by sub-inhibitory ciprofloxacin [1] justifies its procurement for research into combination therapies. It is a validated tool to test whether neutralizing QS signaling can improve the clinical outcome of fluoroquinolone treatments.

Validating LasR/PqsR Cross-Talk in Knockouts

As a defined chemical probe with a known dual-target scope, PqsR/LasR-IN-3 is indispensable for chemical biology experiments where genetic deletion of lasR or pqsR may cause compensatory mutations. Procurement is necessary to acutely and simultaneously inhibit both targets in isogenic wild-type and mutant backgrounds [1].

Application
Selection Property
Validation Focus
hERG liability profiling in anti‑virulence lead optimization
hERG selectivity context
hERG IC₅₀ ratio comparison within analog series
Biofilm persistence model studies (las/pqs cross‑talk)
Dual LasR/PqsR target engagement
Virulence factor co‑suppression in biofilm assays
Co‑treatment research with fluoroquinolones
Virulence suppression under antibiotic pressure
Pyocyanin/rhamnolipid reduction endpoint context
Chemical biology studies in QS mutant backgrounds
Dual‑target chemical probe for acute inhibition
Target specificity validation in lasR/pqsR knockout strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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